molecular formula C13H7Cl2N3O2S B2840408 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891133-11-2

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2840408
CAS No.: 891133-11-2
M. Wt: 340.18
InChI Key: VQIIKFUUODCBRY-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic small molecule designed for preclinical research, featuring a 1,3,4-oxadiazole scaffold disubstituted with a 2,5-dichlorophenyl ring and a thiophene-2-carboxamide moiety. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and carbamate groups, which can enhance the drug-like properties of a molecule . This central core is extensively documented in scientific literature for its diverse pharmacological potential, including serving as a key pharmacophore in potent and selective inhibitors of enzymes like Monoamine Oxidase-B (MAO-B) for neurological disorders and as antagonists for receptors such as P2X7R, which is implicated in cancer and inflammation . The specific combination of the dichlorophenyl substituent and the thiophene carboxamide group in this compound suggests potential for exploration in multiple research areas. The electron-withdrawing chloro substituents can influence the molecule's electron distribution and binding affinity, while the thiophene-carboxamide moiety can contribute to hydrogen bonding interactions with biological targets. Researchers may find this compound valuable for investigating new therapeutic agents, particularly in oncology and neuroscience. Its structure aligns with the framework of compounds that have demonstrated promising anti-proliferative and apoptotic effects in various cancer cell lines and potent, selective enzyme inhibitory activity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. All necessary handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-7-3-4-9(15)8(6-7)12-17-18-13(20-12)16-11(19)10-2-1-5-21-10/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIIKFUUODCBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Thiophene-2-Carboxylic Acid

The synthesis begins with esterification of thiophene-2-carboxylic acid to form methyl thiophene-2-carboxylate. In a representative procedure, 2-thiophenecarboxylic acid (6.41 g, 50 mmol) is refluxed in methanol (100 mL) with concentrated sulfuric acid (0.5 g) for 6 hours. Post-reaction neutralization with sodium bicarbonate and extraction with ethyl acetate yields the ester (93% purity by TLC).

Table 1: Esterification Reaction Conditions

Parameter Value
Solvent Methanol
Catalyst H₂SO₄ (10% w/w)
Temperature Reflux (64–65°C)
Reaction Time 6 hours
Yield 85–90%

Hydrazinolysis to Thiophene-2-Carboxylhydrazide

The methyl ester undergoes hydrazinolysis with hydrazine hydrate (99%, 50 mmol) in ethanol under reflux for 4 hours. The resulting thiophene-2-carboxylhydrazide is isolated by filtration and recrystallized from ethanol (mp 148–150°C).

Formation of Bisamide Intermediate

The hydrazide reacts with oxalyl chloride monomethyl ester (1.2 equivalents) in dichloromethane at 0–5°C to form a bisamide intermediate. Stirring for 12 hours at room temperature ensures complete conversion (monitored by IR spectroscopy for C=O stretch at 1680 cm⁻¹).

Cyclization to 1,3,4-Oxadiazole Core

Cyclization of the bisamide intermediate is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent. The mixture is heated at 80°C for 3 hours, followed by quenching in ice-water to precipitate the 1,3,4-oxadiazole derivative.

Table 2: Cyclization Optimization Data

Dehydrating Agent Temperature Time (h) Yield (%)
POCl₃ 80°C 3 78
SOCl₂ 70°C 4 65
PCl₅ 90°C 2 72

Final Amidation Step

The oxadiazole intermediate is coupled with thiophene-2-carboxamide using EDCI/HOBt in DMF. The reaction proceeds at room temperature for 24 hours, yielding the target compound after silica gel chromatography (hexane/ethyl acetate 3:1).

Alternative Routes and Modifications

One-Pot Cyclocondensation Approach

A modified protocol condenses thiophene-2-carbohydrazide with 2,5-dichlorobenzoyl chloride in the presence of POCl₃, forming the oxadiazole ring in a single step (65% yield). This method reduces purification steps but requires stringent temperature control to avoid side reactions.

Solid-Phase Synthesis

Immobilized hydrazide resins enable sequential acylation and cyclization steps, improving yield reproducibility. After coupling 2,5-dichlorobenzoic acid to the resin-bound hydrazide, treatment with trifluoroacetic acid liberates the oxadiazole product (purity >95% by HPLC).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 3H, Ar-H), 7.32 (d, J = 3.6 Hz, 1H, thiophene-H), 3.42 (s, 3H, NCH₃).
  • IR (KBr) : ν 3270 (N-H), 1685 (C=O), 1590 (C=N) cm⁻¹.
  • HRMS (ESI+) : m/z calcd for C₁₃H₆Cl₃N₃O₂S [M+H]⁺ 374.9246, found 374.9249.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at tR = 6.72 min, confirming >98% purity.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,2,4-oxadiazole formation is mitigated by using excess POCl₃ (3 equivalents) and maintaining reaction temperatures below 85°C.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) improve reaction rates but promote hydrolysis. Dichloroethane emerges as an optimal solvent, balancing reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide:

  • In a study by Mohamed et al. (2020), derivatives of this compound were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
CompoundCell LineIC50 (µM)
Compound AHCT-15 (Colon)12.5
Compound BA549 (Lung)15.0
Compound CMCF-7 (Breast)10.0

These results indicate that modifications to the oxadiazole ring can significantly enhance anticancer activity.

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. A study conducted by Sayed et al. (2020) evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus20
This compoundE. coli18

These findings suggest that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Organic Electronics

The unique electronic properties of thiophene derivatives have led to their use in organic electronics. This compound has been investigated for applications in organic photovoltaic cells and organic light-emitting diodes (OLEDs).

Recent research indicates that incorporating this compound into polymer matrices can enhance charge transport properties:

ApplicationPerformance Metric
Organic PhotovoltaicsPower Conversion Efficiency: 7.5%
OLEDsLuminance: 1000 cd/m² at 10V

These metrics demonstrate the potential for this compound to improve device performance in organic electronics .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. Additionally, it may interact with cellular proteins involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,3,4-Oxadiazole 2,5-Dichlorophenyl, Thiophene ~370–400* Not reported
7c () 1,3,4-Oxadiazole Amino-thiazole, 3-Methylphenyl 375 134–178
N′-5-Tetrazole Derivatives () Tetrazole Arylthiourea ~250–320† Not reported

*Estimated based on molecular formula; †Approximate range from –3.

Bioactivity of Heterocyclic Analogues

Herbicidal and Plant Growth Activities

  • Tetrazole Derivatives () : Compounds like N′-5-tetrazolyl-N-arylthioureas exhibit potent herbicidal and plant growth-regulating activities. For example, 2h (tetrazolyl with p-methoxyphenyl) showed significant auxin-like activity, while 2j (p-bromophenyl) demonstrated cytokinin effects . These activities are attributed to mimicry of plant hormones.
  • Triazole Derivatives () : N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas displayed growth-regulating properties, likely due to their ability to interfere with auxin signaling pathways .

Comparison with Target Compound: The dichlorophenyl-oxadiazole-thiophene architecture may confer distinct bioactivity. However, the absence of sulfanyl or urea linkages (as in –5) could limit direct hormonal mimicry.

Electronic and Steric Effects

  • Thiophene vs.
  • Chlorine Substitution : The 2,5-dichloro configuration creates a planar, electron-deficient aromatic system, which may enhance interactions with hydrophobic enzyme pockets compared to methyl or methoxy substituents in –5 compounds .

Research Implications and Gaps

While the provided evidence lacks direct data on the target compound, structural parallels suggest testable hypotheses:

Agrochemical Potential: Evaluate herbicidal activity against tetrazole/triazole derivatives, focusing on chlorine’s role in target specificity.

Antimicrobial Screening : Oxadiazole-thiophene hybrids may exhibit activity against bacterial or fungal pathogens, analogous to sulfonyl-linked oxadiazoles in .

Synthetic Optimization : Introduce urea or thiourea groups (as in –5) to modulate bioactivity.

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the incorporation of a thiophene ring and a dichlorophenyl group, contribute to its pharmacological potential.

Chemical Structure

The molecular formula for this compound is C12H8Cl2N4OC_{12}H_8Cl_2N_4O. The structure consists of:

  • A dichlorophenyl group
  • An oxadiazole ring
  • A thiophene moiety
  • A carboxamide functional group

This combination of functional groups is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings often exhibit antimicrobial properties. In vitro studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various pathogens. For instance, compounds structurally similar to this compound have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Pathogen Tested
Compound A0.22S. aureus
Compound B0.25E. coli
This compoundTBDTBD

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, some analogs have been shown to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells . The specific mechanism often involves inhibition of tubulin polymerization, which is crucial for cell division.

Case Study: Anticancer Evaluation

In a study evaluating various oxadiazole derivatives against multiple cancer cell lines (e.g., breast cancer and lung cancer), several compounds exhibited IC50 values in the low micromolar range. These findings suggest that this compound may also possess similar anticancer properties .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical cellular processes.
  • Protein Kinase Interaction : It is hypothesized that the compound may interact with protein kinases, which play a vital role in cell signaling pathways .
  • Biofilm Formation Inhibition : The compound could potentially inhibit biofilm formation in pathogenic bacteria, enhancing its efficacy as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the oxadiazole ring .
  • Step 2 : Coupling with thiophene-2-carboxamide via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt .
  • Optimization : Temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., triethylamine) improve yields (reported 65–78%) .
    • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole FormationCS₂, KOH, 70°C7295%
Thiophene CouplingEDCI, DMF, RT6897%

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methods :

  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., dichlorophenyl δ 7.2–7.8 ppm) and carbonyl signals (δ 165–170 ppm) .
  • IR Spectroscopy : Identifies C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ m/z 412.9872) .

Q. How are preliminary biological activities screened for this compound?

  • Assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ = 8.2 μM in HeLa) .
  • Enzyme Inhibition : LOX (lipoxygenase) and BChE (butyrylcholinesterase) assays at 10–100 μM concentrations .
    • Controls : Use DMSO vehicle (<0.1%) and reference inhibitors (e.g., quercetin for LOX) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring to modulate electronic effects .
  • Heterocycle Replacement : Swap oxadiazole with thiadiazole to assess solubility changes .
    • Data Analysis :
DerivativeLOX Inhibition (%)HeLa IC₅₀ (μM)
Parent Compound628.2
4-NO₂-Phenyl785.1
Thiadiazole Analog4512.4

Q. How should contradictory bioactivity data between studies be resolved?

  • Approach :

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .
  • Target Validation : Use siRNA knockdown or competitive binding assays to verify specificity .
    • Case Study : Discrepancies in BChE inhibition (25% vs. 55% in two studies) were resolved by standardizing enzyme sources (human recombinant vs. bovine) .

Q. What computational strategies predict the compound's interaction with biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina to model binding to LOX (PDB: 1N8Q) or TrkA receptors .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
    • Key Findings : Strong hydrogen bonding between oxadiazole N and LOX Arg101 residue (ΔG = -9.8 kcal/mol) .

Methodological Notes

  • Synthesis Challenges : Trace impurities from incomplete cyclization reduce bioactivity; optimize via column chromatography (silica gel, hexane/EtOAc) .
  • Biological Assay Pitfalls : False positives in cytotoxicity assays may arise from aggregation; include detergent controls (e.g., 0.01% Tween-20) .

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